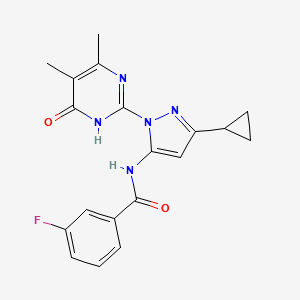

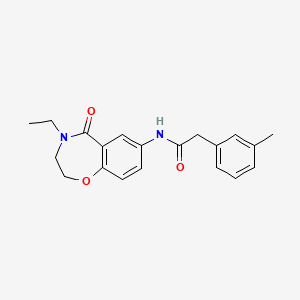

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide is a novel compound with potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Photo-induced Chemical Reactions

Zhou et al. (2016) reported a photo-induced catalyst-free three-component reaction involving N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine, which generates diverse (2-oxoindolin-3-yl)methanesulfonohydrazides. This method allows for the easy incorporation of the sulfonyl group under mild conditions without metals or photo-redox catalysts (Zhou, Xia, & Wu, 2016).

Crystal Structure Analysis

Lee et al. (2009) detailed the synthesis and crystal structure determination of a closely related compound, (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate. This study provides insights into intermolecular interactions, the conformation of the dihydrooxazepinone ring, and π-π stacking between adjacent molecules (Lee et al., 2009).

Synthetic Chemistry and Molecular Engineering

Kariuki et al. (2022) described the synthesis of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, highlighting methods of condensation and determination of structure through NMR spectroscopy and X-ray diffraction. This emphasizes the compound's relevance in synthetic chemistry and molecular engineering (Kariuki et al., 2022).

Polymer Science

Tian et al. (2010) conducted research on macroporous silica modified with optically active poly[N-(oxazolinylphenyl)acrylamide] derivatives for potential application as chiral stationary phases. This study shows the compound's utility in the development of materials with specific chromatographic properties (Tian et al., 2010).

Anticancer and Antioxidant Activities

Gudipati et al. (2011) synthesized N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, showing their potential as anticancer and antioxidant agents. This implies the importance of (E)-N-(2-oxoindolin-5-yl)-3-(thiophen-2-yl)acrylamide derivatives in medicinal chemistry (Gudipati, Anreddy, & Manda, 2011).

Nonlinear Optical Limiting

Anandan et al. (2018) focused on donor-acceptor substituted thiophene dyes for enhanced nonlinear optical limiting. This research demonstrates the compound's potential in optoelectronic devices, protecting human eyes and optical sensors, and stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Chiroptical Properties and Chiral Recognition

Lu et al. (2010) synthesized enantiopure acrylamide derivatives and examined their stereoregularity's influence on chiroptical properties and chiral recognition. This highlights the compound's significance in creating materials with specific optical properties (Lu, Lou, Hu, Jiang, & Shen, 2010).

Propiedades

IUPAC Name |

(E)-N-(2-oxo-1,3-dihydroindol-5-yl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-14(6-4-12-2-1-7-20-12)16-11-3-5-13-10(8-11)9-15(19)17-13/h1-8H,9H2,(H,16,18)(H,17,19)/b6-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBDUCSMARNVCO-GQCTYLIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C=CC3=CC=CS3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)NC(=O)/C=C/C3=CC=CS3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-[(E)-2-(dimethylamino)ethenyl]-4-oxopyrimidine-5-carbonitrile](/img/structure/B2367141.png)

![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)

![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2367153.png)

![2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2367154.png)

![4-(5-{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B2367156.png)

![Ethyl (2-(benzo[d][1,3]dioxol-5-ylcarbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2367163.png)